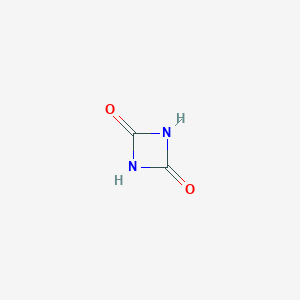
1,3-Diazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazetidine-2,4-dione is a heterocyclic compound with the molecular formula C3H4N2O2 It features a four-membered ring containing two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diazetidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives. For example, the reaction of urea with phosgene under controlled conditions can yield this compound . Another method involves the reaction of isocyanates with amines, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with nucleophiles can lead to the formation of substituted diazetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazetidine derivatives, which can be further utilized in organic synthesis and materials science .
Applications De Recherche Scientifique
1,3-Diazetidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1,3-diazetidine-2,4-dione involves its ability to undergo various chemical reactions due to the presence of reactive nitrogen and carbonyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups attached to the nitrogen atoms.
1,2-Diazacyclobutene: Another four-membered ring compound with different reactivity and stability.
1,3-Diphenyl-1,3-diazetidine-2,4-dione: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness
1,3-Diazetidine-2,4-dione is unique due to its simple structure and the presence of two carbonyl groups, which make it highly reactive and versatile in various chemical reactions. Its ability to form stable ring structures and undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
4455-27-0 |
|---|---|
Formule moléculaire |
C2H2N2O2 |
Poids moléculaire |
86.05 g/mol |
Nom IUPAC |
1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C2H2N2O2/c5-1-3-2(6)4-1/h(H2,3,4,5,6) |
Clé InChI |
PCHXZXKMYCGVFA-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


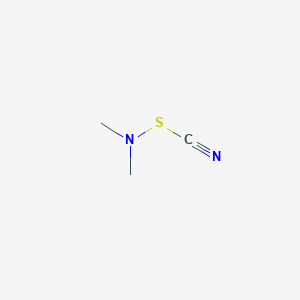
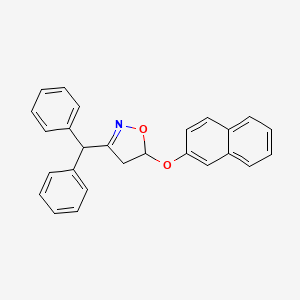

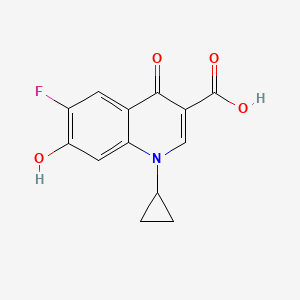
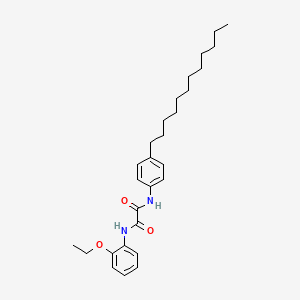
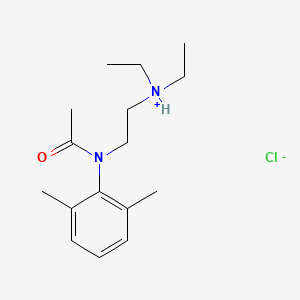

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

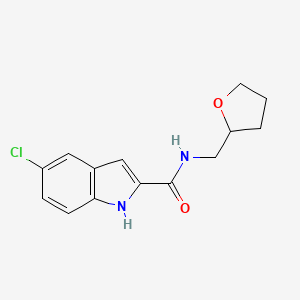
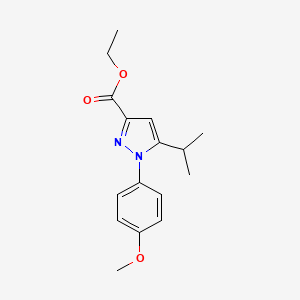
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)

